
EINECS 259-267-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 259-267-9 is a complex organic compound that serves as an intermediate in the synthesis of oxacephem-derived beta-lactam antibiotics. These antibiotics are particularly effective against gram-positive bacteria.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 259-267-9 involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the Bicyclic Core: The bicyclic core is formed through a series of cyclization reactions.
Introduction of Functional Groups: Various functional groups such as methoxy, oxo, and phenoxyacetamido are introduced through substitution reactions.
Final Coupling: The final step involves coupling the intermediate with diphenylmethyl ester under specific reaction conditions to obtain the target compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Batch Reactors: Large-scale batch reactors are used to carry out the cyclization and substitution reactions.
Purification: The crude product is purified using techniques such as recrystallization and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
EINECS 259-267-9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
EINECS 259-267-9 has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and beta-lactam antibiotics.
Biology: The compound is studied for its antibacterial properties and its effectiveness against gram-positive bacteria.
Medicine: It serves as an intermediate in the development of new antibiotics and other therapeutic agents.
Industry: The compound is used in the large-scale production of antibiotics and other pharmaceuticals.
Mechanism of Action
The mechanism of action of EINECS 259-267-9 involves:
Inhibition of Bacterial Cell Wall Synthesis: The compound inhibits the synthesis of the bacterial cell wall by binding to penicillin-binding proteins (PBPs).
Disruption of Cell Wall Integrity: This leads to the disruption of cell wall integrity, causing bacterial cell lysis and death.
Molecular Targets: The primary molecular targets are the PBPs, which are essential for bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
- Benzhydryl (6R,7S)-7-benzamido-3-methyl-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- (6R-trans)-7-(Benzoylamino)-3-methyl-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester
Uniqueness
EINECS 259-267-9 is unique due to its specific functional groups and its effectiveness against gram-positive bacteria. Its structure allows for specific interactions with PBPs, making it a valuable intermediate in the synthesis of beta-lactam antibiotics.
Properties
CAS No. |
54639-52-0 |
|---|---|
Molecular Formula |
C29H26N2O6S |
Molecular Weight |
530.6 g/mol |
IUPAC Name |
benzhydryl (6R,7R)-3-methoxy-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C29H26N2O6S/c1-35-22-18-38-28-24(30-23(32)17-36-21-15-9-4-10-16-21)27(33)31(28)25(22)29(34)37-26(19-11-5-2-6-12-19)20-13-7-3-8-14-20/h2-16,24,26,28H,17-18H2,1H3,(H,30,32)/t24-,28-/m1/s1 |
InChI Key |
QLVVZQVGFLLLLB-UFHPHHKVSA-N |
Isomeric SMILES |
COC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)COC3=CC=CC=C3)SC1)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
COC1=C(N2C(C(C2=O)NC(=O)COC3=CC=CC=C3)SC1)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-aminopyridin-4-yl)amino]benzonitrile](/img/structure/B8635858.png)
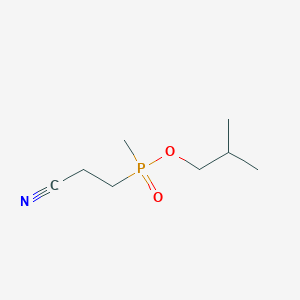
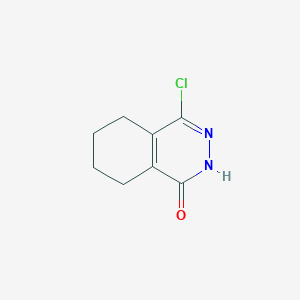


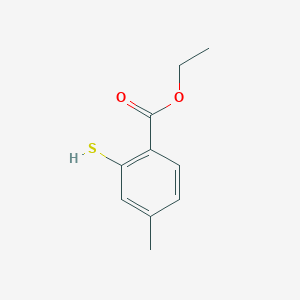

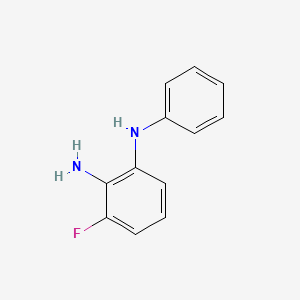
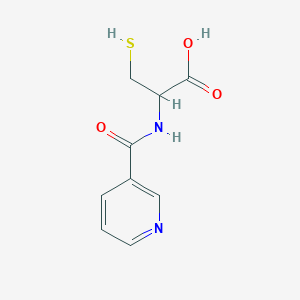
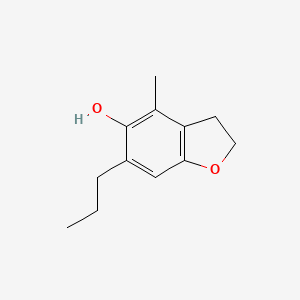
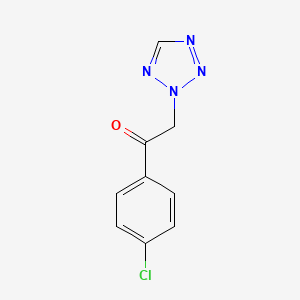
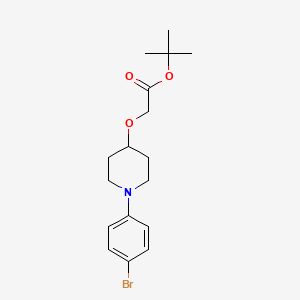
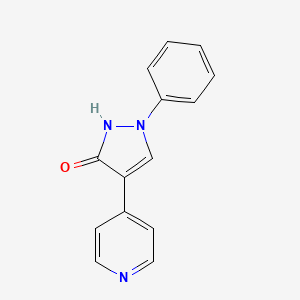
![4-[(4-Methylphenyl)sulfanyl]benzene-1,2-diamine](/img/structure/B8635900.png)
